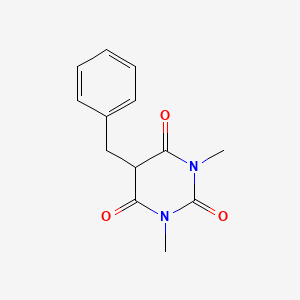

Barbituric acid, 5-benzyl-1,3-dimethyl-

Description

Historical Context and Chemical Significance of Barbituric Acid Derivatives in Synthetic Chemistry

Barbituric acid, first synthesized in 1864 by Adolf von Baeyer, is the parent compound of a vast class of derivatives known as barbiturates. nih.gov Chemically, it is a pyrimidine (B1678525) derivative, 2,4,6(1H,3H,5H)-pyrimidinetrione, that exists as an odorless powder soluble in water. nih.gov While barbituric acid itself is not pharmacologically active, its derivatives, substituted at the 5-position, have historically been prominent as central nervous system depressants. nih.govtsijournals.com The first of these to be used medicinally was barbital (B3395916) in 1903, followed by phenobarbital (B1680315) in 1912. nih.gov

The chemical significance of barbituric acid and its derivatives extends far beyond their initial applications. The C-5 position of the barbituric acid ring possesses a reactive methylene (B1212753) group, making it a key synthon in a variety of condensation reactions. tsijournals.com This reactivity has been exploited to create a vast library of over 2,500 derivatives, showcasing a wide range of biological activities, including anticonvulsant, sedative, and anti-cancer properties. tsijournals.comnih.govscispace.com In synthetic chemistry, barbituric acid serves as a versatile building block for the construction of more complex heterocyclic and carbocyclic systems. scispace.com

Overview of 1,3-Disubstituted Barbituric Acid Scaffolds in Advanced Organic Synthesis

The introduction of substituents at the 1 and 3 nitrogen atoms of the barbituric acid core, creating 1,3-disubstituted barbituric acids, further enhances their utility in advanced organic synthesis. These scaffolds, such as 1,3-dimethylbarbituric acid, are valuable precursors for a range of chemical transformations. chemicalbook.comsigmaaldrich.com The methylation at the N1 and N3 positions eliminates the possibility of enolization involving the amide protons, which can simplify reaction pathways and prevent the formation of unwanted byproducts. gatech.edu

These 1,3-disubstituted scaffolds are frequently employed as nucleophiles in various carbon-carbon bond-forming reactions. For instance, they are excellent substrates for Michael additions to α,β-unsaturated compounds and for Knoevenagel condensations with aldehydes and ketones. organic-chemistry.org These reactions are fundamental in organic synthesis for creating more complex molecular architectures. Furthermore, 1,3-dimethylbarbituric acid has been utilized in the synthesis of diverse heterocyclic systems, including pyranopyrimidines and furo[2,3-d]pyrimidine (B11772683) derivatives. chemicalbook.comsigmaaldrich.com

Rationale for Focused Investigation on the 5-Benzyl-1,3-dimethylbarbituric Acid System

The focused investigation into "Barbituric acid, 5-benzyl-1,3-dimethyl-" stems from the convergence of the structural features discussed above and their implications for both synthetic utility and potential biological activity. The presence of the 1,3-dimethyl substitution provides a stable and reactive platform, while the 5-benzyl group introduces a key structural motif.

The benzyl (B1604629) group at the C-5 position is of particular interest for several reasons. Firstly, it provides a site for further functionalization, allowing for the construction of more elaborate molecules. Secondly, the incorporation of an aromatic ring can influence the molecule's properties through steric and electronic effects, as well as providing opportunities for π-π stacking interactions, which can be significant in the design of supramolecular structures and biologically active compounds. Indeed, research has shown that N-benzyl indole (B1671886) derivatives of 1,3-dimethylbarbituric acid exhibit potent anti-proliferative activity against various human tumor cell lines, highlighting the importance of the benzyl moiety in conferring biological function. nih.gov The combination of the stable 1,3-dimethylated barbituric acid core with the synthetically versatile and biologically relevant benzyl group at the 5-position makes this specific system a valuable target for synthetic exploration and a promising scaffold for the development of new chemical entities.

Chemical Properties and Synthesis of 5-benzyl-1,3-dimethylbarbituric acid

The compound with the IUPAC name 1,3-dimethyl-5-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a solid with the chemical formula C₁₃H₁₄N₂O₃. nih.gov

Table 1: Physicochemical Properties of Barbituric acid, 5-benzyl-1,3-dimethyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 1,3-dimethyl-5-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione |

| CAS Number | 15018-52-7 |

| Appearance | Solid |

Data sourced from PubChem CID 27002. nih.gov

The synthesis of 5-benzyl-1,3-dimethylbarbituric acid can be achieved through established synthetic methodologies for 5-substituted barbiturates. A common and direct route involves the Knoevenagel condensation of 1,3-dimethylbarbituric acid with benzaldehyde (B42025). This reaction typically proceeds in the presence of a basic catalyst to yield 5-benzylidene-1,3-dimethylbarbituric acid. tsijournals.com Subsequent reduction of the exocyclic double bond of this intermediate would afford the target compound, 5-benzyl-1,3-dimethylbarbituric acid.

Table 2: General Synthetic Reactions for 5-Substituted Barbiturates

| Reaction Type | Reactants | General Product |

|---|---|---|

| Knoevenagel Condensation | 1,3-Dimethylbarbituric acid, Benzaldehyde | 5-Benzylidene-1,3-dimethylbarbituric acid |

| Michael Addition | 1,3-Dimethylbarbituric acid, α,β-Unsaturated Ketone | 5-Substituted-1,3-dimethylbarbituric acid derivative |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBKZALYQYGIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164484 | |

| Record name | Barbituric acid, 5-benzyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-52-7 | |

| Record name | 1,3-Dimethyl-5-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyl-1,3-dimethylbarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002707089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barbituric acid, 5-benzyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZYL-1,3-DIMETHYLBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU5F9H5XHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 5 Benzyl 1,3 Dimethylbarbituric Acid Systems

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 5-benzyl-1,3-dimethylbarbituric acid system is significantly influenced by the nature of the substituents on the pyrimidine (B1678525) ring. The presence of electron-withdrawing groups and the acidic nature of the C5 proton play a crucial role in its chemical transformations.

Nucleophilic Displacement at the C5 Position

The C5 position of the 1,3-dimethylbarbituric acid ring is susceptible to nucleophilic attack, particularly when a suitable leaving group is present. For instance, 5-bromo-1,3-dimethylbarbituric acid can react with nucleophiles, leading to the displacement of the bromide ion. This reactivity allows for the introduction of various functional groups at this position.

In a related context, studies have shown that pyridinium (B92312) adducts of 1,3-dimethyl-5-methylenebarbituric acid can undergo nucleophilic substitution reactions. researchgate.net A variety of nucleophiles, including cyanide, barbiturate (B1230296), and sulfide (B99878) anions, can displace the pyridinium fragment, leading to the synthesis of new derivatives. researchgate.net This highlights the potential for functionalization at the C5-exocyclic position, which is structurally related to the C5-benzyl group.

Furthermore, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 1,3-dimethylbarbituric acid in the presence of dimethylamine (B145610) results in the formation of dimethyl ammonium (B1175870) 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate. niscair.res.in This reaction proceeds via nucleophilic attack of the carbanion generated at the C5 position of the barbituric acid on the electron-deficient aromatic ring, with the subsequent displacement of the chloride. niscair.res.in

Reactions with Amines and Formation of Adducts/Salts

The interaction of 5-benzyl-1,3-dimethylbarbituric acid and related derivatives with amines is a significant area of study. Primary and secondary amines are known to react with CO2 to form a variety of products depending on the reaction conditions. mdpi.com While this reaction does not directly involve 5-benzyl-1,3-dimethylbarbituric acid, it illustrates the general reactivity of amines that can also interact with the barbiturate core.

More directly, the reaction of 5-acetyl-1,3-dimethylbarbituric acid with primary amines has been utilized in a chemoselective fashion. researchgate.net This reactivity can lead to the formation of enamines. researchgate.net Similarly, the reaction of benzylamines with diethyl phosphite (B83602) and triethyl orthoformate can lead to N-benzyl aminomethylenebisphosphonic acid and N-benzyl aminobenzylphosphonic acid, showcasing the diverse reactivity of the benzylamine (B48309) moiety. mdpi.com

The formation of salts and adducts is also a common feature. For example, the reaction of 1-chloro-2,4-dinitrobenzene, 1,3-dimethylbarbituric acid, and dimethylamine yields a molecular salt, dimethyl ammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate. niscair.res.in

Intramolecular Cyclization Processes

Intramolecular cyclization reactions involving derivatives of 1,3-dimethylbarbituric acid can lead to the formation of fused heterocyclic systems. For instance, a cascade cyclization strategy has been developed to synthesize aminobenzofuran spirobarbituric acid derivatives using 5-bromo-1,3-dimethylbarbituric acid and ortho-hydroxy α-aminosulfones as substrates. nih.gov

Another example involves the base-catalyzed rearrangement of 5-aminobarbituric acids, which can undergo ring contraction to form hydantoins. acs.orgnih.gov This process involves the formation of ring-opened intermediates. acs.orgnih.gov While not a direct cyclization of the starting barbiturate, it represents a significant intramolecular rearrangement leading to a new cyclic structure.

Rearrangement Reactions and Structural Reorganizations

Barbituric acid derivatives are known to undergo various rearrangement reactions, leading to structurally distinct products. These transformations are often influenced by reaction conditions and the nature of the substituents.

Hydroxylaminobarbituric Acid–Hydantoin (B18101) Rearrangements

A notable rearrangement is the conversion of (hydroxylamino)barbituric acids (HABA) to hydantoin derivatives. nih.govacs.org This intramolecular rearrangement pathway can compete with other desired reactions, such as the generation of nitroxyl (B88944) (HNO). nih.govacs.orgresearchgate.net The development of the HABA class of HNO donors has been somewhat restricted by this competitive, non-HNO-producing pathway. nih.govacs.orgresearchgate.net

The mechanism of a related transformation, the aminobarbituric acid-hydantoin rearrangement, has been studied. acs.orgnih.gov For aminobarbituric acids unsubstituted at the N3 position, the rearrangement is proposed to proceed through a ring contraction involving an isocyanate intermediate that is subsequently trapped by the amino function. acs.orgnih.gov For 1,3,5,5-tetrasubstituted aminobarbituric acids, a different mechanism involving a carbamate (B1207046) intermediate is suggested. nih.gov

Factors Influencing Rearrangement Kinetics and Thermodynamics

The kinetics and thermodynamics of these rearrangement reactions are influenced by several factors. For the hydroxylaminobarbituric acid–hydantoin rearrangement, strategies have been developed to protect against this pathway and favor the desired HNO generation. nih.govacs.org This indicates that modification of the barbituric acid structure can significantly alter the reaction kinetics.

The rate of hydrolysis of barbituric acid derivatives, a process that can precede or be involved in rearrangement, is dependent on factors such as pH, temperature, and the specific substituents on the barbituric acid ring. nih.gov Studies on the kinetics of hydrolysis have provided insights into the stability and reactivity of these compounds under various conditions. nih.govdocumentsdelivered.com

Condensation and Cycloaddition Reactions

The reactivity of the 5-benzyl-1,3-dimethylbarbituric acid system is characterized by its participation in a variety of condensation and cycloaddition reactions. The active methylene (B1212753) group at the C5 position and the electrophilic nature of its derivatives, such as 5-benzylidene-1,3-dimethylbarbituric acid, are central to its chemical behavior.

Reactivity in Intermolecular Condensation Reactions

The formation of 5-benzylidene-1,3-dimethylbarbituric acid itself is a prime example of an intermolecular condensation reaction, specifically the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org In this context, 1,3-dimethylbarbituric acid, possessing an active methylene group, reacts with benzaldehyde (B42025). tsijournals.comnih.gov The active methylene protons are readily abstracted by a weak base, and the resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org

Various catalysts and conditions have been employed to facilitate this condensation, ranging from weak bases like piperidine (B6355638) in ethanol (B145695) to greener, solvent-free methods using sodium acetate (B1210297) as a catalyst with grinding at room temperature. wikipedia.orgtsijournals.com The reaction can also be performed under electrochemical conditions in water, providing a fast and efficient route to the target compounds. researchgate.net The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is a fundamental reaction for producing arylidene barbiturates. mdpi.comnih.gov

The resulting 5-benzylidene-1,3-dimethylbarbituric acid is a highly reactive Michael acceptor. researchgate.net Its exocyclic double bond is strongly polarized due to the electron-withdrawing nature of the adjacent carbonyl groups, making the β-carbon (the benzylic carbon) highly electrophilic. acs.orgnih.gov This reactivity allows it to undergo further intermolecular Michael additions. For instance, it can react with another molecule of 1,3-dimethylbarbituric acid in a consecutive Michael addition to form complex polymeric structures. researchgate.net These reactions highlight the dual role of the barbiturate core: acting as a nucleophile in its initial deprotonated state and generating a potent electrophile after condensation.

| Catalyst | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|

| Piperidine | Ethanol | Classical weak base catalysis. | wikipedia.org |

| Sodium Acetate | Solvent-free, grinding | Green, efficient, clean reaction. | tsijournals.com |

| Electrochemical | Water | Fast, catalyst-free, atom economical. | researchgate.net |

| L-proline | - | Organocatalyst used in multicomponent reactions. | orgchemres.org |

| CuCl₂·2H₂O | H₂O/EtOH | Lewis acid catalyst for multicomponent synthesis. | orgchemres.org |

Asymmetric Cycloaddition Reactions with Chiral Catalysts

The electrophilic C=C double bond in 5-benzylidene-1,3-dimethylbarbituric acid and related alkylidene barbiturates makes them excellent partners in asymmetric cycloaddition reactions. mdpi.com These reactions, often mediated by chiral catalysts, allow for the construction of complex, enantioenriched heterocyclic scaffolds, particularly spiro-compounds where a single atom is the junction of two rings. mdpi.commdpi.com

Alkylidene barbituric acids have been utilized as dipolarophiles in (3+2) cycloaddition reactions. mdpi.com For example, in the presence of a phosphine (B1218219) catalyst, they can react with Morita-Baylis-Hillman (MBH) adducts, which act as 1,3-dipole precursors, to yield spirocyclic compounds. mdpi.com Similarly, cycloadditions with ynone-derived 1,3-dipoles have been reported, although with modest enantioselectivity in some cases. mdpi.com

Furthermore, these derivatives can participate in (4+2) cycloaddition (Diels-Alder) reactions. mdpi.com Chiral Lewis acid catalysts are instrumental in controlling the stereochemistry of these transformations. researchgate.netnih.gov For instance, enantioselective palladium-catalyzed (4+2) cycloadditions between vinyl benzoxazinanones and 5-benzylidene-1,3-dimethylbarbituric acid have been developed to produce chiral fused compounds. mdpi.com The catalyst, often a metal complex with a chiral ligand, coordinates to the substrates, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. researchgate.netsnnu.edu.cn The development of novel axially chiral organocatalysts has also shown promise in mediating these complex cascade reactions, achieving high yields and excellent enantioselectivity. snnu.edu.cn

| Reaction Type | Reactants | Catalyst Type | Product Type | Reference |

|---|---|---|---|---|

| (3+2) Cycloaddition | Alkylidene barbiturate + MBH Adduct | Chiral Phosphine | Spiro-cyclopentane derivatives | mdpi.com |

| (3+2) Cycloaddition | Benzylidene barbiturate + Ynone | Chiral Phosphine | Spiro-cyclopentene derivatives | mdpi.com |

| (4+2) Cycloaddition | Benzylidene barbiturate + Vinyl benzoxazinanone | Chiral Palladium Complex | Chiral fused pyrimidine-triones | mdpi.com |

| Michael/Cyclization Cascade | Enynamide + Ketimine | Axially Chiral Styrene-based Organocatalyst | Spirooxindoles | snnu.edu.cn |

Redox Reactions and Transformations of the Barbituric Acid Core

The barbituric acid nucleus, particularly when substituted with an arylidene group at the C5 position, exhibits significant redox activity. This includes both the oxidation of the arylidene barbiturate itself and its use as an oxidizing agent for other substrates.

Oxidation of Arylidene Barbiturates

Arylidene barbiturates have been investigated for their antioxidant properties. nih.govnih.govresearchgate.net Antioxidants protect cells from damage caused by oxidative stress. nih.gov Studies have shown a correlation between the reducing power of these compounds and the nature of the substituents on the aryl ring. nih.govresearchgate.net For example, the presence of an electron-donating hydroxyl group on the aryl ring can enhance the antioxidant activity. nih.govresearchgate.net The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species.

Conversely, 5-arylidene-1,3-dimethylbarbituric acids, especially those bearing electron-withdrawing groups on the aromatic ring, can act as mild organic oxidants. researchgate.net They have been shown to effectively oxidize allylic and benzylic alcohols to their corresponding aldehydes or ketones under neutral conditions. researchgate.net The mechanism of this oxidation is believed to involve a hydride transfer from the alcohol to the electrophilic β-carbon of the arylidene group, with the arylidene barbiturate being concomitantly reduced to the corresponding 5-benzyl-1,3-dimethylbarbituric acid. researchgate.net The oxidizing ability is directly related to the electron density at the exocyclic double bond; lower electron density enhances the oxidizing power. researchgate.net

Electrochemical Transformations

The electrochemical behavior of barbituric acid derivatives has been explored for both synthetic and analytical purposes. mdpi.comnih.gov Electrochemical methods offer a green and efficient alternative for the synthesis of barbiturate derivatives, often avoiding the need for harsh reagents or catalysts. researchgate.net For instance, the Knoevenagel condensation of 1,3-dimethylbarbituric acid with aldehydes can be performed electrochemically in an aqueous medium, yielding 5-arylidene barbiturates quickly and in high purity. researchgate.net

Furthermore, electrochemical techniques have been used to induce novel transformations. The electrooxidation of certain substrates in the presence of 1,3-dimethylbarbituric acid as a nucleophile can lead to the formation of complex spirocyclic systems. mdpi.com

Electrochemical analysis techniques such as potentiodynamic polarization (PP) and electrochemical impedance spectroscopy (EIS) have been employed to study the properties of 5-arylidene-1,3-dimethylbarbituric acid derivatives, particularly in the context of corrosion inhibition. nih.govresearchgate.netidk.org.rs These studies investigate the adsorption of the molecules on a metal surface, a process governed by their electronic structure and electrochemical properties. The results indicate that these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic processes of corrosion by forming a protective layer on the metal surface. nih.govidk.org.rs

Derivatization and Functionalization at the C5 Position and N-Alkyl Groups

The synthetic versatility of the 1,3-dimethylbarbituric acid scaffold is largely due to the ease of functionalization at both the C5 carbon and the nitrogen atoms. The C5 position is particularly reactive due to the acidity of its methylene protons, making it a key site for introducing a wide range of substituents. mdpi.com

The C5 position can be readily alkylated or acylated. mdpi.comresearchgate.net Deprotonation with a suitable base generates a nucleophilic carbanion that can react with various electrophiles. For example, reaction with benzyl (B1604629) chloride in the presence of sodium borohydride (B1222165) can selectively yield the 5-benzyl or 5,5-dibenzyl derivatives in high yield. researchgate.net Similarly, monoacylation at C5 can be achieved by reacting the sodium salt of 1,3-dimethylbarbituric acid with acyl chlorides. researchgate.net This allows for the introduction of functionalized acyl chains, which can be further modified. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Benzyl 1,3 Dimethylbarbituric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of 5-benzyl-1,3-dimethylbarbituric acid provides characteristic signals that confirm the presence of its distinct structural components: the N-methyl groups, the benzyl (B1604629) moiety, and the proton at the C5 position.

N-CH₃ Protons: The two methyl groups attached to the nitrogen atoms of the barbiturate (B1230296) ring are chemically equivalent and are expected to appear as a sharp singlet. In related compounds like 5-acetyl-1,3-dimethylbarbituric acid, these protons resonate at approximately δ 3.33 and δ 3.37 ppm. nih.gov For the benzyl derivative, a singlet in the range of δ 3.2-3.4 ppm is anticipated.

Benzyl Protons: The benzyl group introduces two sets of signals. The methylene (B1212753) protons (-CH₂-) adjacent to the C5 position would likely appear as a doublet, due to coupling with the C5-H proton. The five aromatic protons of the phenyl ring would typically resonate in the δ 7.2-7.5 ppm region, showing complex multiplet patterns due to their various couplings.

C5-H Proton: The single proton at the C5 position of the barbiturate ring is expected to be a triplet, resulting from coupling with the adjacent methylene protons of the benzyl group. Its chemical shift would be influenced by the surrounding electron-withdrawing carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Benzyl-1,3-dimethylbarbituric Acid Data is predicted based on analogous compounds.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.2 - 3.4 | Singlet |

| C5-CH₂-Ph | ~3.5 | Doublet |

| C5-H | ~4.0 | Triplet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 5-benzyl-1,3-dimethylbarbituric acid gives a distinct signal. The analysis relies on comparing the spectrum to that of the parent compound, 1,3-dimethylbarbituric acid, and considering the substituent effects of the benzyl group. researchgate.netnih.gov

Carbonyl Carbons (C4/C6, C2): The barbiturate ring contains three carbonyl carbons. Typically, the C4 and C6 carbons are equivalent and appear as a single peak, while the C2 carbon, situated between the two nitrogen atoms, appears at a slightly different field. These are expected in the δ 165-175 ppm range for C4/C6 and around δ 150-155 ppm for C2.

N-CH₃ Carbons: The methyl carbons attached to the nitrogen atoms are expected to produce a signal in the aliphatic region, typically around δ 28-30 ppm .

C5 and Benzyl Carbons: The C5 carbon of the pyrimidine (B1678525) ring, the methylene carbon of the benzyl group, and the aromatic carbons will have distinct chemical shifts. The C5 carbon is anticipated around δ 40-50 ppm . The benzyl methylene carbon (-CH₂-) would likely appear near δ 35-45 ppm . The aromatic carbons of the phenyl ring will show several signals between δ 125-140 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Benzyl-1,3-dimethylbarbituric Acid Data is predicted based on analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C4 & C6) | 165 - 175 |

| C=O (C2) | 150 - 155 |

| C-Aromatic (Quaternary) | 135 - 140 |

| C-Aromatic (CH) | 125 - 130 |

| C5 | 40 - 50 |

| C5-CH₂-Ph | 35 - 45 |

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, advanced NMR techniques are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would be crucial to distinguish the C5-H (methine), N-CH₃ (methyl), and benzyl CH₂ signals.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity.

COSY (¹H-¹H): This experiment would reveal correlations between coupled protons, for instance, between the C5-H proton and the benzyl methylene (-CH₂-) protons.

HSQC (¹H-¹³C): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon signal. For example, it would link the N-CH₃ proton signal to the N-CH₃ carbon signal.

While specific 2D NMR data for 5-benzyl-1,3-dimethylbarbituric acid is not published, the application of these techniques is standard for the characterization of such barbiturate derivatives. smolecule.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of 5-benzyl-1,3-dimethylbarbituric acid is dominated by the absorptions of the carbonyl groups and the vibrations of the aromatic ring. Analysis of the parent compound, 1,3-dimethylbarbituric acid, provides a baseline for the vibrations of the core structure. ontosight.ai

C=O Stretching: The most prominent bands in the IR spectrum are due to the stretching vibrations of the three carbonyl (C=O) groups. These typically appear as strong, sharp absorptions in the region of 1650-1750 cm⁻¹ . The electronic environment and potential for hydrogen bonding can cause this band to be broad or split into multiple peaks.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ). Aliphatic C-H stretching from the N-methyl and benzyl methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

C-N Stretching: The stretching vibrations of the C-N bonds within the pyrimidine ring are found in the fingerprint region, generally between 1300-1450 cm⁻¹ .

Aromatic C=C Bending: The characteristic in-plane and out-of-plane bending vibrations of the C=C bonds in the phenyl ring appear in the fingerprint region, with notable bands around 1450-1600 cm⁻¹ and 690-900 cm⁻¹ .

Table 3: Key FTIR Absorption Bands for 5-Benzyl-1,3-dimethylbarbituric Acid Data is predicted based on analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretching | 1650 - 1750 | Strong |

| Aromatic C-H | Stretching | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Bending | 1450 - 1600 | Medium-Strong |

Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O give strong FTIR signals, non-polar, symmetric bonds often produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene (B151609) ring, typically around 1000 cm⁻¹ , is often strong in the Raman spectrum but weak in the IR spectrum. The C=C stretching vibrations of the aromatic ring also give rise to strong Raman bands.

C=O Vibrations: The carbonyl stretching vibrations are also visible in the Raman spectrum, though they are typically less intense than in the FTIR spectrum.

Skeletal Vibrations: The complex vibrations of the entire molecular skeleton in the fingerprint region can be analyzed to provide a unique pattern for the compound.

A combined analysis of both FTIR and Raman spectra allows for a more complete picture of the vibrational modes of 5-benzyl-1,3-dimethylbarbituric acid, aiding in its positive identification and structural confirmation. ontosight.ai

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a important tool for probing the electronic transitions within a molecule. For 5-benzyl-1,3-dimethylbarbituric acid and its derivatives, UV-Vis spectroscopy provides information on how the barbiturate core, its substituents, and the surrounding solvent environment influence the electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

The electronic absorption spectra of barbituric acid derivatives are characterized by transitions involving the π-electrons of the carbonyl groups and the aromatic benzyl substituent, as well as the non-bonding electrons on the nitrogen and oxygen atoms. The primary electronic transitions observed are π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are common in compounds with conjugated systems. The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from a heteroatom like oxygen or nitrogen) to a π* antibonding orbital.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a notable feature of barbituric acid derivatives. This phenomenon provides insights into the nature of the molecule's ground and excited states. Studies on related merocyanine (B1260669) dyes derived from barbituric acid show that the electronic absorption spectra are dramatically influenced by the formation of hydrogen bonds between the NH-groups of the barbiturate ring and solvent molecules. nih.gov For derivatives like (E)-5-(4-(4-nitrostyryl)phenyl)barbituric acid, solvatochromic shifts are also observed, though they are primarily dominated by non-specific interactions. thieme-connect.de In polar solvents, a bathochromic (red) shift is often observed for π → π* transitions, indicating that the excited state is more polar than the ground state and is thus stabilized by polar solvents. Conversely, n → π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents.

Table 1: UV/Vis Absorption Data for a Related Barbituric Acid Derivative in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) for (E)-5-(4-(4-nitrostyryl)phenyl)barbituric acid |

|---|---|

| Methanol (B129727) | 353 |

| Acetonitrile | 358 |

| Dimethylformamide | 367 |

| Dichloromethane | 359 |

| Toluene (B28343) | 348 |

Data inferred from studies on related enolizable barbituric acids. thieme-connect.de

Studies of Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. mdpi.com The barbiturate ring, with its electron-withdrawing carbonyl groups, can act as an acceptor, while the benzyl group can participate as a π-donor. The formation of a CT complex is often accompanied by the appearance of a new, broad absorption band in the UV-Vis spectrum at a longer wavelength than the absorption bands of the individual components.

Research on barbituric acid has shown its ability to form CT complexes with acceptors like chloranilic acid. mdpi.com In such complexes, the interaction is often stabilized by non-covalent forces, including hydrogen bonding and π–π stacking. mdpi.com While specific studies on 5-benzyl-1,3-dimethylbarbituric acid are limited, its structure suggests potential for forming CT complexes. The 1,3-dimethyl substitution enhances its electron-donating capability compared to unsubstituted barbituric acid, potentially leading to the formation of CT complexes with strong π-acceptors like tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. The molecular formula of 5-benzyl-1,3-dimethylbarbituric acid is C₁₃H₁₄N₂O₃, corresponding to a molecular weight of 246.26 g/mol .

Upon electron ionization, the molecule forms a molecular ion (M⁺˙), which can then undergo various fragmentation pathways. For benzyl-substituted barbiturates, characteristic fragmentation patterns are expected. A primary and highly likely fragmentation is the cleavage of the benzylic bond (α-cleavage), leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectrum. Another possibility is the formation of a tropylium (B1234903) ion, also at m/z 91.

Other expected fragmentation pathways include the loss of the entire benzyl group as a radical, resulting in a fragment ion at [M-91]⁺. The barbiturate ring itself can also undergo cleavage, leading to the loss of isocyanate fragments (e.g., CH₃NCO) or carbon monoxide (CO). The presence of the N-methyl groups will influence the masses of these fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for 5-Benzyl-1,3-dimethylbarbituric Acid

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 246 | [C₁₃H₁₄N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Formation of benzyl/tropylium cation |

Fragmentation patterns are predicted based on general principles of mass spectrometry. libretexts.orgyoutube.commiamioh.edu

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of 5-Benzyl-1,3-dimethylbarbituric Acid and Its Key Intermediates

Table 3: Crystallographic Data for Related 1,3-Dimethylbarbituric Acid Derivatives

| Parameter | 5-acetyl-1,3-dimethyl barbituric acid dergipark.org.tr | Dimethyl ammonium (B1175870) 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate niscair.res.in |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 21/c | P21/n |

| a (Å) | 8.6056 (3) | 11.5729 (15) |

| b (Å) | 9.1602 (3) | 8.6857 (11) |

| c (Å) | 11.9601 (4) | 16.701 (2) |

| β (°) | 109.410 (3) | 90 |

| Volume (ų) | 889.22 (5) | 1678.9 (4) |

| Z | 4 | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing and intermolecular interactions determine the stability and physical properties of the solid-state material. In derivatives of 1,3-dimethylbarbituric acid, the packing is typically governed by a combination of hydrogen bonds, van der Waals forces, and π–π interactions.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. The characterization of these forms is essential for ensuring consistent product quality and performance.

While comprehensive polymorphism studies specifically for 5-benzyl-1,3-dimethylbarbituric acid are not extensively detailed in the surveyed literature, the foundational technique for such investigations is single-crystal X-ray diffraction. This method elucidates the precise three-dimensional arrangement of molecules in the crystal lattice. The crystal structures of several closely related barbituric acid derivatives have been successfully determined, providing insight into the types of intermolecular interactions that govern their solid-state packing. For instance, the crystal structure of 1,3-dimethyl-5,5-dibenzylbarbituric acid has been resolved, detailing its orthorhombic crystal system. researchgate.net Similarly, studies on 5-acetyl-1,3-dimethyl barbituric acid have identified a monoclinic crystal system, with analyses revealing that H···O/O···H and H···H interactions are the most significant contributors to the crystal packing. dergipark.org.tr These analyses, often complemented by Hirshfeld surface analysis, are prerequisites for identifying and characterizing different polymorphic forms. dergipark.org.tr Further investigation into the crystallization conditions of 5-benzyl-1,3-dimethylbarbituric acid could reveal the existence of polymorphs, which would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy.

Other Analytical Techniques for Structural and Purity Assessment

Beyond spectroscopic methods, a range of analytical techniques are employed to confirm the elemental composition, assess purity, and characterize the solid-state properties of newly synthesized compounds like 5-benzyl-1,3-dimethylbarbituric acid.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides experimental validation of a compound's empirical formula, serving as a crucial checkpoint for structural confirmation following synthesis. nih.gov The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values supports the successful synthesis and purity of the target compound. dergipark.org.trresearchgate.net

For 5-benzyl-1,3-dimethylbarbituric acid, with the molecular formula C₁₃H₁₄N₂O₃, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not available in the cited literature, studies on various other 1,3-dimethylbarbituric acid derivatives routinely report CHN analysis to validate their structures. nih.gov For example, the synthesis of 5-acetyl-1,3-dimethylbarbituric acid was confirmed with elemental analysis, where the found values (C: 48.40%, H: 5.01%, N: 14.44%) closely matched the calculated values (C: 48.48%, H: 5.09%, N: 14.14%). dergipark.org.tr

Theoretical Elemental Composition of 5-Benzyl-1,3-dimethylbarbituric Acid (C₁₃H₁₄N₂O₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 63.40 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.74 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.38 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.49 |

| Total | | | | 246.29 | 100.00 |

Thermal Analysis (DSC, TGA) for Solid-State Behavior

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a compound, including its melting point, thermal stability, and phase transitions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the melting point and enthalpy of fusion, which are key indicators of purity. Sharp melting peaks typically suggest a high degree of crystallinity and purity. DSC can also detect other thermal events, such as polymorphic transitions, crystallization, and glass transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to assess thermal stability and determine the temperature at which the compound starts to decompose. TGA can also reveal the presence of residual solvents or water in the sample.

Specific DSC or TGA data for 5-benzyl-1,3-dimethylbarbituric acid were not found in the reviewed literature. However, the melting points of related compounds are well-documented and provide an example of the data obtained from thermal analysis. ottokemi.com This data is crucial for understanding the thermal limits of the compound and for the development of stable formulations.

Melting Points of Related Barbituric Acid Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Source(s) |

|---|---|---|---|

| 1,3-Dimethylbarbituric acid | C₆H₈N₂O₃ | 121-123 | ottokemi.comottokemi.com |

Computational Chemistry and Theoretical Studies on 5 Benzyl 1,3 Dimethylbarbituric Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) have become standard tools for predicting molecular geometries, electronic properties, and reactivity indices.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. A common approach involves the use of hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or higher, to achieve a balance between accuracy and computational cost. windows.netresearchgate.net

For 5-Benzyl-1,3-dimethylbarbituric acid, a geometry optimization using DFT would reveal the most stable three-dimensional arrangement of its atoms. Based on studies of similar molecules, such as 1,3-dimethyl-5,5-dibenzylbarbituric acid, the barbiturate (B1230296) ring is expected to be nearly planar. The introduction of the benzyl (B1604629) group at the C5 position introduces conformational flexibility.

Table 1: Representative Calculated Bond Lengths and Angles for Barbiturate Derivatives from DFT Studies

| Parameter | Typical Calculated Value (Analogous Compounds) |

| C=O Bond Length | ~1.22 Å |

| C-N (ring) Bond Length | ~1.38 - 1.41 Å |

| C-C (ring) Bond Angle | ~115-120° |

| N-C-N (ring) Bond Angle | ~115-118° |

| C-C (phenyl) Bond Length | ~1.39 - 1.40 Å |

Note: These are representative values from DFT calculations on similar barbiturate structures and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In the case of 1,3-dimethylbarbituric acid, the LUMO is delocalized over the heterocyclic ring, while the HOMO is located over the methyl and carbonyl groups. nih.gov The introduction of a benzyl group at the C5 position in 5-benzyl-1,3-dimethylbarbituric acid is expected to influence the FMOs. The π-system of the benzyl group can interact with the orbitals of the barbiturate ring, likely leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting increased reactivity. nih.gov This effect has been observed in other substituted barbiturates where the energy gap was found to be in the range of 5.0 to 5.4 eV. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecule | HOMO Location (Conceptual) | LUMO Location (Conceptual) | Expected HOMO-LUMO Gap (ΔE) |

| 1,3-Dimethylbarbituric Acid | Methyl and carbonyl groups | Heterocyclic ring | Larger |

| 5-Benzyl-1,3-dimethylbarbituric Acid | Benzyl group and barbiturate ring | Barbiturate ring and benzyl group | Smaller |

Charge Distribution Analysis and Electrostatic Potentials

The molecular electrostatic potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 5-benzyl-1,3-dimethylbarbituric acid, the MESP would show negative potentials around the carbonyl oxygen atoms, making them likely sites for interaction with electrophiles or for hydrogen bonding. The nitrogen atoms in the barbiturate ring also contribute to the electronegative character of the heterocyclic core. The phenyl ring of the benzyl group will exhibit the characteristic electron-rich π-face. The hydrogen atoms, particularly any acidic protons, would show positive electrostatic potentials. This type of analysis is crucial for understanding intermolecular interactions.

Energetic Considerations and Thermochemical Studies

Thermochemical studies provide insights into the stability and energy relationships of molecules, which are critical for understanding their formation and conformational preferences.

Calculation of Enthalpies of Formation and Energy Relationships

The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgnih.gov Computational methods, such as high-level G3 and G4 theories, can be employed to calculate these values with good accuracy. ontosight.ai

While a specific calculated value for the enthalpy of formation of 5-benzyl-1,3-dimethylbarbituric acid is not documented, it can be estimated using group additivity methods or calculated directly using quantum chemical models. Such calculations would involve determining the total electronic energy of the optimized molecular structure and applying appropriate thermal corrections. Studies on related barbiturates have shown that the gas-phase acidities, which are related to enthalpy changes, can be reliably calculated and are influenced by the nature of the substituents at the C5 position. ontosight.ai

Conformational Analysis and Intramolecular Interactions (e.g., π-interactions)

The presence of the flexible benzyl group in 5-benzyl-1,3-dimethylbarbituric acid gives rise to multiple possible conformations due to rotation around the C5-C(benzyl) single bond. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving 5-benzyl-1,3-dimethylbarbituric acid. By employing methods like Density Functional Theory (DFT), researchers can explore the pathways of various chemical transformations, such as condensation or substitution reactions. researchgate.net These studies provide a detailed narrative of bond-breaking and bond-forming events, revealing the step-by-step process through which reactants are converted into products.

A critical aspect of elucidating reaction mechanisms is the identification and characterization of transition states. These high-energy structures represent the pinnacle of the energy barrier between reactants and products. Computational methods are used to locate these fleeting geometries on the potential energy surface. For reactions involving barbituric acid derivatives, calculations can reveal whether a reaction proceeds through a concerted mechanism, where bond breaking and formation occur simultaneously, or a stepwise mechanism involving one or more intermediates. researchgate.net For example, in a Michael addition reaction, a proposed mechanism involves the deprotonation of the barbituric acid, followed by the attack on an α,β-unsaturated compound, leading to an intermediate. mdpi.com The analysis of the transition state provides crucial insights into the geometry and electronic structure of the molecule at the point of maximum energy, governing the reaction's feasibility and rate.

Table 1: Representative Calculated Thermodynamic and Kinetic Parameters for a Reaction Pathway Note: The following data is illustrative of parameters obtained from computational studies on related barbituric acid derivatives and does not represent a specific measured reaction for 5-benzyl-1,3-dimethylbarbituric acid.

| Parameter | Description | Illustrative Value |

| Ea | Activation Energy | 78.472 kJ/mol |

| ΔH | Enthalpy of Activation | 73.290 kJ/mol |

| ΔG | Gibbs Free Energy of Activation | 80.766 kJ/mol |

| ΔH_reaction | Enthalpy of Reaction | -145.945 kJ/mol |

| ΔG_reaction | Gibbs Free Energy of Reaction | -127.255 kJ/mol |

| k | Rate Constant | 8.41 x 10⁵ |

Solvatochromic Behavior Modeling and Understanding

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption or emission spectra—when dissolved in different solvents. This phenomenon is particularly relevant for dye molecules and is driven by the differential solvation of the ground and excited electronic states. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are employed to model and understand the solvatochromic behavior of molecules like 5-benzyl-1,3-dimethylbarbituric acid. nih.gov

These calculations can predict how the absorption and fluorescence spectra shift in response to solvent polarity. The intramolecular charge transfer (ICT) characteristics of the molecule are often responsible for significant solvatochromic shifts. In derivatives of 1,3-dimethylbarbituric acid, electron-donating groups can promote charge transfer towards the electron-withdrawing barbituric ring. An increase in solvent polarity typically leads to a redshift (a shift to lower energy or longer wavelength) in the absorption and fluorescence spectra of such compounds. nih.gov By modeling these interactions, researchers can gain a deeper understanding of how the solvent environment influences the electronic properties of the molecule. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful predictive tool for various spectroscopic properties, which can then be correlated with experimental measurements to confirm molecular structures and understand their electronic nature. For derivatives of 1,3-dimethylbarbituric acid, DFT calculations are used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr

Predicted vibrational spectra help in the assignment of experimental IR and Raman bands to specific molecular motions, such as the stretching of C=O bonds or the vibrations of the benzyl group. Similarly, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to validate the proposed chemical structure. dergipark.org.tr Furthermore, TD-DFT calculations can predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. The close agreement between theoretical predictions and experimental data provides strong evidence for the structural and electronic characterization of the compound. nih.gov

Derivatives and Analogues of 5 Benzyl 1,3 Dimethylbarbituric Acid: Synthetic Strategies and Chemical Transformations

Synthesis of C5-Substituted Derivatives Beyond Benzyl (B1604629) (e.g., Arylidene, Hydroxylamino, Thioalkyl)

The active methylene (B1212753) group at the C5 position of 1,3-dimethylbarbituric acid is the primary site for a variety of chemical transformations, allowing for the introduction of diverse substituents beyond the benzyl group.

Arylidene Derivatives: The Knoevenagel condensation is a widely employed method for the synthesis of 5-arylidene-1,3-dimethylbarbituric acid derivatives. This reaction involves the condensation of 1,3-dimethylbarbituric acid with various aromatic aldehydes in the presence of a catalyst. A range of catalysts and conditions have been utilized to promote this reaction efficiently, including grinding with sodium acetate (B1210297) at room temperature, which offers a green, solvent-free approach. This method is advantageous due to its simplicity, high yields, and short reaction times. The resulting 5-arylidene derivatives are valuable intermediates for further synthetic transformations. cdnsciencepub.com

| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde (B42025) | Sodium Acetate | Grinding, RT | 90 | cdnsciencepub.com |

| 4-Chlorobenzaldehyde | Sodium Acetate | Grinding, RT | 95 | cdnsciencepub.com |

| 4-Methoxybenzaldehyde | Sodium Acetate | Grinding, RT | 92 | cdnsciencepub.com |

| 4-Nitrobenzaldehyde | Sodium Acetate | Grinding, RT | 94 | cdnsciencepub.com |

Hydroxylamino Derivatives: The introduction of a hydroxylamino group at the C5 position has been achieved through various synthetic routes. One method involves the reaction of 5-ethyl-1,3-dimethylbarbituric acid with Angeli's salt (Na₂N₂O₃) in a degassed aqueous ethanol (B145695) mixture. This reaction provides a direct pathway to 5-(N-hydroxylamino)-5-ethyl-1,3-dimethylbarbituric acid.

Thioalkyl Derivatives: The synthesis of C5-thioalkyl derivatives can be accomplished through the reaction of a 5-halo-1,3-dimethylbarbituric acid intermediate with a sulfur nucleophile. For instance, 5-(diethylammoniothio)-1,3-dimethylbarbituric acid was synthesized in good yield from the reaction of 5-bromo-1,3-dimethylbarbituric acid with 1,3-diethylthiourea. Computational studies of this reaction suggest a mechanism involving the formation of a C-S bond via proton transfer to an oxygen atom of the barbiturate (B1230296) ring. nih.gov

Spirocyclic Barbituric Acid Derivatives and Ring-Opening Reactions

Spirocyclic compounds containing the barbituric acid moiety are a class of structurally intriguing molecules that have been synthesized through various strategies. These reactions often involve the C5 position as the spiro center.

One effective method for the synthesis of spirocyclic barbiturates is through multicomponent reactions. For example, functionalized spiro[carbazole-3,5′-pyrimidines] have been synthesized with high diastereoselectivity via a CuSO₄-catalyzed four-component reaction of indole-2-acetate, an aromatic aldehyde, and 1,3-dimethylbarbituric acid. researchgate.net Another approach utilizes a solvent-free ball-milling technique for the synthesis of spiro pyrimidine (B1678525) derivatives from aldehydes, amines, and barbituric acid derivatives, offering an environmentally friendly and efficient process. gatech.edunih.gov

Ring-closing metathesis (RCM) is another powerful tool for constructing spirocyclic systems. Diallylated 1,3-dimethylbarbituric acid can undergo RCM to form spiro-annulated derivatives. nih.govnih.gov Furthermore, Michael-initiated ring closure (MIRC) of 4-benzylidene-3-phenylisoxazol-5(4H)-one with 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide leads to the formation of novel spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] derivatives. gatech.edu

The ring-opening of spirocyclic barbiturates is a key reaction that can lead to further functionalized derivatives. For example, spirocyclopropane barbiturates can undergo hydrolysis, resulting in either the degradation of the pyrimidine ring or the opening of the cyclopropane (B1198618) ring. The specific pathway is influenced by the reaction conditions and the substitution pattern of the spirocycle. Nucleophilic ring-opening of spiro cyclopropane furan-2,4-diones with alcohols has also been reported to yield 3-beta-alkyloxypropyltetronic acids. nih.gov The reactivity of three-membered heterocycles in ring-opening reactions is a subject of ongoing study, with factors such as the nature of the heteroatom and the attacking nucleophile playing a crucial role in the reaction outcome.

| Spirocycle Type | Synthetic Method | Starting Materials | Reference |

| Spiro[carbazole-3,5′-pyrimidines] | Four-component reaction | Indole-2-acetate, Aromatic aldehyde, 1,3-Dimethylbarbituric acid | researchgate.net |

| Spiro pyrimidines | Ball-milling | Aldehydes, Amines, Barbituric acid derivatives | gatech.edunih.gov |

| Spiro-annulated cyclopentenes | Ring-closing metathesis | Diallylated 1,3-dimethylbarbituric acid | nih.govnih.gov |

| Spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] | Michael-initiated ring closure | 4-Benzylidene-3-phenylisoxazol-5(4H)-one, 1,3-Dimethylbarbituric acid, NBS | gatech.edu |

Fused Pyrimidine Systems Incorporating the Barbituric Acid Core

The barbituric acid nucleus, and specifically 1,3-dimethylbarbituric acid, serves as a valuable building block for the construction of various fused pyrimidine systems. These annulated heterocyclic compounds are of significant interest due to their diverse chemical and biological properties.

Pyrano[2,3-d]pyrimidine derivatives are commonly synthesized through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and 1,3-dimethylbarbituric acid. This reaction typically proceeds via a tandem Knoevenagel-Michael cyclocondensation pathway. A variety of catalysts have been employed to facilitate this transformation, including kiwi juice as a green biocatalyst, highlighting the move towards more environmentally benign synthetic methods. gatech.edu The reaction conditions can be optimized to achieve high yields of the desired pyrano-fused products.

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can also be achieved through multicomponent reactions. A green approach for the preparation of polyfunctionalized pyrrolo[2,3-d]pyrimidines involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This reaction is efficiently catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol. The proposed mechanism involves an initial Knoevenagel condensation followed by an intermolecular condensation to form the fused pyrrolopyrimidine ring system.

Enantioselective synthesis of isochromene pyrimidinedione derivatives containing five stereocenters has been reported. This is accomplished through a one-pot Michael-Knoevenagel condensation followed by an inverse-electron-demand hetero-Diels-Alder reaction, utilizing 1,3-dimethylbarbituric acid as a key starting material. This strategy allows for the construction of complex, chiral fused systems with a high degree of stereocontrol.

Furo[2,3-d]pyrimidine (B11772683) Derivatives

The fusion of a furan (B31954) ring to the pyrimidine core of barbituric acid gives rise to furo[2,3-d]pyrimidines, a class of compounds with significant chemical and biological interest. While direct cyclization of 5-benzyl-1,3-dimethylbarbituric acid to form a furo[2,3-d]pyrimidine is not a commonly reported pathway due to the stability of the C5-benzyl bond, several synthetic strategies can be envisaged based on the known reactivity of 1,3-dimethylbarbituric acid and related compounds.

One plausible approach involves a multi-component reaction. For instance, the reaction of 1,3-dimethylbarbituric acid with an aldehyde and an isocyanide is a known method for the synthesis of 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives. rltsc.edu.innih.gov In a hypothetical adaptation of this method to incorporate a benzyl group at the 5-position, a benzyl-substituted aldehyde could be used. However, to obtain the specific 5-benzyl-furo[2,3-d]pyrimidine structure, a different strategy is required.

A more direct, albeit less common, method would be the reaction of 5-benzyl-1,3-dimethylbarbituric acid with a reagent that can provide the necessary two carbons to form the furan ring and subsequently undergo cyclization.

A notable synthetic route leading to a spiro-furo[2,3-d]pyrimidine derivative involves the Michael addition–halogenation–intramolecular ring-closing (MHIRC) reaction. In a reported synthesis, 4-benzylidene-3-phenylisoxazol-5(4H)-one reacts with 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide (NBS) and sodium acetate in ethanol at room temperature. mdpi.com The reaction proceeds through the formation of a Michael adduct, followed by bromination and subsequent intramolecular cyclization to yield 1,3-dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione in good yield. mdpi.com This reaction demonstrates the feasibility of constructing the furo[2,3-d]pyrimidine core from a 1,3-dimethylbarbituric acid precursor, where the substituent at the 5-position of the final product originates from the Michael acceptor.

Table 1: Synthesis of a Spiro-furo[2,3-d]pyrimidine Derivative

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| 4-Benzylidene-3-phenylisoxazol-5(4H)-one | 1,3-Dimethylbarbituric acid | NBS, Sodium Acetate, EtOH | 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione | 86% | mdpi.com |

Hybrid Molecules and Multi-Pharmacophore Constructs (e.g., Pyrazol-Barbituric Acid Hybrids)

The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a modern strategy in drug discovery aimed at addressing complex biological targets. The conjugation of 5-benzyl-1,3-dimethylbarbituric acid with other heterocyclic systems, such as pyrazole, can lead to novel molecular architectures with potentially enhanced or synergistic biological activities.

The synthesis of pyrazole-barbituric acid hybrids often involves multi-component reactions. A common strategy is the cascade Aldol-Michael addition. For example, a one-pot reaction between an aldehyde, a thiobarbituric acid derivative (such as 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), and a pyrazolone (B3327878) derivative (like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) in the presence of a base can afford pyrazole-thiobarbituric acid derivatives in high yields. nih.gov To synthesize a hybrid containing the 5-benzyl-1,3-dimethylbarbituric acid moiety, one could hypothetically use benzaldehyde in this reaction, which would result in a benzyl group at the bridging carbon between the two heterocyclic rings.

A more direct incorporation of the 5-benzyl-1,3-dimethylbarbituric acid structure is exemplified by the synthesis of more complex hybrids. For instance, a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs were synthesized by the reaction of N-benzylindole-3-carboxaldehydes with 1,3-dimethylbarbituric acid in methanol (B129727) at room temperature. nih.gov This Knoevenagel condensation reaction demonstrates that the C5-methylene group of 1,3-dimethylbarbituric acid can react with an aldehyde to form a new carbon-carbon double bond, linking the barbiturate to another complex moiety. While this example starts with 1,3-dimethylbarbituric acid, it establishes a proof of principle for creating complex hybrids. A similar strategy could be envisioned starting with a pyrazole-carboxaldehyde.

Another versatile approach is the five-component reaction for the synthesis of pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. This reaction involves the condensation of ethyl acetoacetate, hydrazine (B178648) hydrate, 1,3-dimethyl barbituric acid, an aryl aldehyde, and ammonium (B1175870) acetate. mdpi.com By selecting benzaldehyde as the aryl aldehyde component, a benzyl group can be introduced into the final complex heterocyclic system.

Table 2: Examples of Multi-Component Reactions for Hybrid Molecule Synthesis

| Reaction Type | Reactants | Product Type | Reference |

| Cascade Aldol-Michael Addition | Aldehyde, Thiobarbituric acid derivative, Pyrazolone derivative | Pyrazole-thiobarbituric acid derivatives | nih.gov |

| Knoevenagel Condensation | N-Benzylindole-3-carboxaldehydes, 1,3-Dimethylbarbituric acid | 5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones | nih.gov |

| Five-Component Reaction | Ethyl acetoacetate, Hydrazine hydrate, 1,3-Dimethyl barbituric acid, Aryl aldehyde, Ammonium acetate | Pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | mdpi.com |

These synthetic strategies highlight the versatility of the 1,3-dimethylbarbituric acid core in constructing complex fused and hybrid heterocyclic systems. While direct transformations of 5-benzyl-1,3-dimethylbarbituric acid are challenging, its structural motifs can be incorporated into these larger molecules through carefully designed multi-component reactions where a benzyl-containing reactant is used, or by functionalization of a pre-formed barbiturate-containing scaffold.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Building Block and Intermediate in Complex Organic Synthesis

The 1,3-dimethylbarbituric acid framework, particularly when substituted at the 5-position, is a valuable intermediate in synthetic chemistry. The activated methylene (B1212753) group at the C5 position readily participates in a variety of carbon-carbon bond-forming reactions, making it a cornerstone for constructing more elaborate molecular architectures.

Derivatives of 1,3-dimethylbarbituric acid are recognized as important scaffolds for the development of therapeutic agents. nih.govnih.gov Their rigid heterocyclic structure serves as a reliable anchor for orienting functional groups in three-dimensional space to interact with biological targets.

Researchers have synthesized series of compounds based on 1,3-dimethylbarbituric acid that exhibit potent biological activity. For instance, hybrid molecules combining N-benzylindole and 1,3-dimethylbarbituric acid have been developed as powerful anti-proliferative agents against a range of human tumor cell lines. nih.gov In these syntheses, N-benzylindole-3-carboxaldehydes are reacted with N,N-dimethylbarbituric acid to yield 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethyl-pyrimidine-2,4,6-(1H,3H,5H)-trione analogs. nih.gov Several of these compounds showed significant growth inhibitory activity, with GI50 values in the low nanomolar range against ovarian, renal, and breast cancer cell lines. nih.gov

The 4-methoxy-N-benzyl analog was identified as a particularly active compound, with GI50 values of 20 nM against OVCAR-5 ovarian cancer cells and 40 nM against MDA-MB-468 breast cancer cells. nih.gov Similarly, the 4-methyl and 4-fluoro analogs demonstrated equimolar potency against the MDA-MB-468 cell line. nih.gov These findings underscore the utility of the 1,3-dimethylbarbituric acid scaffold in designing potential clinical candidates for treating solid tumors. nih.gov

In another study, derivatives of 1,3-dimethylbarbituric acid were designed and synthesized as potential inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP1), an important target in cancer therapy. nih.gov Several of the synthesized compounds based on this scaffold displayed promising inhibition at the nanomolar level, with some even showing higher potency than the established drug olaparib. nih.gov

Table 1: Anti-proliferative Activity of Selected 1,3-Dimethylbarbituric Acid Analogs

| Compound ID | N-Benzyl Substituent | Target Cell Line | GI50 Value (nM) | Reference |

| 3d | 4-Methoxy | OVCAR-5 (Ovarian) | 20 | nih.gov |

| 3d | 4-Methoxy | MDA-MB-468 (Breast) | 40 | nih.gov |

| 3c | 4-Methyl | MDA-MB-468 (Breast) | 30 | nih.gov |

| 3g | 4-Fluoro | MDA-MB-468 (Breast) | 30 | nih.gov |

| 3f | 4-Chloro | A498 (Renal) | 40 | nih.gov |

The 1,3-dimethylbarbituric acid moiety is a key reactant in multi-component reactions for synthesizing fused heterocyclic systems like pyrano[2,3-d]pyrimidines. orgchemres.org These reactions typically involve the condensation of an aromatic aldehyde, malononitrile (B47326), and a barbituric acid derivative. orgchemres.org The process often begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid enolate and subsequent cyclization. orgchemres.org The use of 1,3-dimethylbarbituric acid in these syntheses has been shown to proceed efficiently under various catalytic systems, resulting in good product yields. orgchemres.org These pyrano[2,3-d]pyrimidine scaffolds are of significant interest due to their diverse pharmacological activities, including antitumor and antihypertensive properties. orgchemres.org

Catalytic Roles in Organic Transformations

Beyond its role as a structural component, 1,3-dimethylbarbituric acid and its derivatives can actively participate in and facilitate organic reactions, sometimes playing a catalytic role.

Barbituric acid and its N,N-dimethylated analog are classic examples of active methylene compounds used in Knoevenagel condensations. sci-hub.setsijournals.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound to form a carbon-carbon double bond. sci-hub.se The resulting product from the reaction with an aromatic aldehyde is a 5-arylidene-1,3-dimethylbarbituric acid. These benzylidene derivatives are potent electrophiles due to the strongly polarized exocyclic double bond, making them valuable intermediates for further reactions. sci-hub.semdpi.com The high electrophilicity, which is comparable to that of 5-arylidene Meldrum's acid, allows these compounds to readily react with various nucleophiles. mdpi.com The condensation itself can be promoted by organocatalysts, such as L-proline, which provides a green and efficient method for synthesizing these important intermediates. mdpi.com

The barbiturate (B1230296) framework has been employed in the field of asymmetric catalysis. Pioneering work demonstrated the potential for stereoselective alkylation of non-symmetrical barbituric acid derivatives. mdpi.com Specifically, palladium-catalyzed enantioselective allylation of 1,5-dimethylbarbituric acid has been achieved, leading to the creation of an all-carbon tetrasubstituted stereocenter, albeit with modest enantiomeric excess in early studies. mdpi.comcapes.gov.br

Furthermore, 1,3-dimethylbarbituric acid (DMBA) serves as an effective scavenger nucleophile in palladium(0)-catalyzed deprotection of allyl ethers. researchgate.net The use of DMBA in protic polar solvents like methanol (B129727) can significantly accelerate the reaction at room temperature, allowing for the selective cleavage of allyl groups while preserving a wide variety of other functional groups. researchgate.netorganic-chemistry.org This method is valuable for the successive removal of different allyl-type protecting groups in complex molecule synthesis. researchgate.netorganic-chemistry.org

Applications in the Development of Functional Materials

The application of barbituric acid derivatives extends into materials science, where their chemical properties are harnessed to create materials with specific functions. One notable application is in the field of corrosion inhibition.